Cas no 72054-60-5 (Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate)
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-amino-5-methylthiazole-4-carboxylate
- 2-AMINO-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
- METHYL (2-AMINO-5-METHYL-1,3-THIAZOL-4-YL)ACETATE
- METHYL 2-(2-AMINO-5-METHYL-1,3-THIAZOL-4-YL)ACETATE
- Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)-acetate
- 2-amino-5-ethoxycarbonyl-4-methylthiazole
- 2-amino-5-methyl-4-carbethoxythiazole
- ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate
- Oprea1_854469
- 4-thiazolecarboxylic acid, 2-amino-5-methyl-, ethyl ester
- KTGUPAFUVGHOQS-UHFFFAOYSA-N
- STK621568
- RW3354
- BBL010813
- SBB090453
- RP03452
- AM804278
- AS-18525
- SR-01000395998-1
- FT-0680171
- SY047858
- A866328
- J-520707
- W18818
- EN300-109085
- MFCD01536173
- 72054-60-5
- AKOS005266481
- SR-01000395998
- SCHEMBL289441
- CS-W020373
- AB-601/30963023
- 2-Amino-5-methylthiazole-4-carboxylic acid ethyl ester
- DB-017465
- Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate
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- MDL: MFCD01536173
- Inchi: 1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3,(H2,8,9)
- InChI Key: KTGUPAFUVGHOQS-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(C(=O)OCC)=C1C
Computed Properties
- Exact Mass: 186.04600
- Monoisotopic Mass: 186.04629874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.4
- XLogP3: 1.6
Experimental Properties
- Melting Point: 111-113°C
- PSA: 93.45000
- LogP: 1.33040
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate Security Information
- Hazard Statement: H302-H315-H319-H335
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB12151-5g |
ETHYL 2-AMINO-5-METHYLTHIAZOLE-4-CARBOXYLATE |
72054-60-5 | 95% | 5g |
$545 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E825478-5g |
Ethyl 2-amino-5-methylthiazole-4-carboxylate |
72054-60-5 | 97% | 5g |
1,078.00 | 2021-05-17 | |
| TRC | E899568-25mg |
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate |
72054-60-5 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | E899568-50mg |
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate |
72054-60-5 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | E899568-100mg |
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate |
72054-60-5 | 100mg |
$87.00 | 2023-05-18 | ||
| TRC | E899568-250mg |
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate |
72054-60-5 | 250mg |
$98.00 | 2023-05-18 | ||
| ChemScence | CS-W020373-1g |
Ethyl 2-amino-5-methylthiazole-4-carboxylate |
72054-60-5 | ≥97.0% | 1g |
$36.0 | 2022-04-26 | |
| ChemScence | CS-W020373-5g |
Ethyl 2-amino-5-methylthiazole-4-carboxylate |
72054-60-5 | ≥97.0% | 5g |
$123.0 | 2022-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO609-100mg |
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate |
72054-60-5 | 97+% | 100mg |
182CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO609-1g |
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate |
72054-60-5 | 97+% | 1g |
249.0CNY | 2021-07-13 |
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate Suppliers
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (CAS No. 72054-60-5): A Comprehensive Overview
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate, with the chemical formula C8H10N2S2O2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number CAS No. 72054-60-5, has garnered considerable attention due to its versatile applications in drug discovery and medicinal chemistry. The structural framework of Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate consists of a thiazole core, which is a heterocyclic aromatic ring system containing sulfur, nitrogen, and carbon atoms. This unique arrangement imparts remarkable chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.
The Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate moiety exhibits a high degree of reactivity, which is attributed to the presence of both amino and carboxylate functional groups. These functional groups facilitate various chemical transformations, enabling the synthesis of complex derivatives with tailored biological activities. In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy in targeting a wide range of diseases, including infectious disorders and chronic conditions.
One of the most compelling aspects of Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate is its role as a precursor in the synthesis of biologically active molecules. The thiazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. For instance, studies have highlighted the potential of thiazole derivatives as inhibitors of bacterial enzymes and as antiviral agents. The Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate structure provides a stable platform for further functionalization, allowing researchers to explore diverse pharmacophores.
In the realm of drug discovery, Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate has been employed in the development of novel antibiotics and antifungal agents. The amino group at position 2 and the carboxylate group at position 4 offer multiple sites for covalent attachment to other pharmacophoric units. This flexibility has led to the identification of several lead compounds that exhibit promising antimicrobial properties. Furthermore, the methyl group at position 5 introduces steric hindrance, which can be exploited to modulate binding affinity and selectivity.
The Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate compound has also been investigated for its potential in addressing neurological disorders. Recent research has demonstrated that certain thiazole derivatives can cross the blood-brain barrier and exert neuroprotective effects. The structural features of this compound contribute to its ability to interact with neurotransmitter systems, suggesting its utility in treating conditions such as Alzheimer's disease and Parkinson's disease. The carboxylate group at position 4 can form hydrogen bonds with polar residues in protein targets, enhancing binding interactions.
Another area where Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate has shown promise is in cancer therapy. Thiazole derivatives have been reported to induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways. The Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate scaffold can be modified to enhance cytotoxicity while minimizing toxicity to healthy cells. This makes it an attractive candidate for further development into anticancer drugs.
The synthesis of Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as hydrolysis or esterification. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes.
In conclusion, Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (CAS No. CAS No. 72054-60-5) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features and reactivity make it a valuable building block for drug discovery efforts aimed at treating infectious diseases, neurological disorders, and cancer. As research continues to uncover new biological activities associated with thiazole derivatives, compounds like Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate will undoubtedly play a crucial role in developing next-generation therapeutics.
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